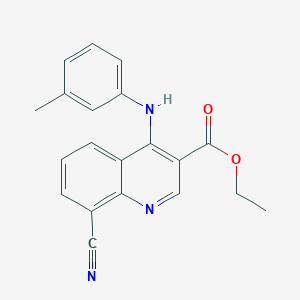

8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

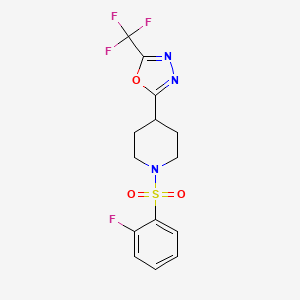

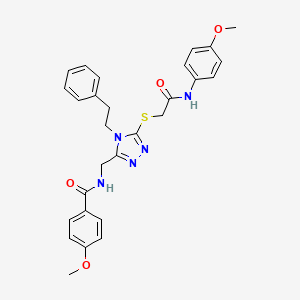

8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a chemical compound with the CAS Number: 1226195-55-6 . It has a molecular weight of 196.18 and its IUPAC name is 8-fluoro-4-chromanecarboxylic acid . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9FO3/c11-8-3-1-2-6-7(10(12)13)4-5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13) . This code provides a unique representation of the molecular structure.Scientific Research Applications

Fluorescent Photolabile Protecting Groups

8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid derivatives, specifically oxobenzo[f]benzopyrans, have been explored as new fluorogenic photolabile protecting groups for the carboxylic function of amino acids. These compounds show promise in the development of fluorescent amino acid conjugates, with efficient preparation and characterization demonstrated. Photodeprotection of these conjugates can be achieved through irradiation, highlighting their potential utility in biochemical research where controlled release of protected compounds is required (Piloto et al., 2006).

Key Intermediate for Antihypertensive Agents

The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a closely related compound, has been outlined as a crucial intermediate in the production of Nebivolol, a novel antihypertensive agent. This synthesis involves several steps including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, demonstrating the compound's importance in medicinal chemistry and pharmaceutical manufacturing (Chen Xin-zhi, 2007).

Solid-Phase Synthesis Applications

In another study, the application of solid-phase synthesis techniques for the preparation of 3,4,5-substituted 1,5-benzodiazepin-2-ones was discussed, utilizing a derivative of 4-fluoro-3-nitrobenzoic acid, which shares structural similarities with 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid. This research showcases the compound's relevance in the creation of complex molecules through solid-phase synthesis, potentially contributing to the development of new therapeutics (Lee et al., 1999).

Enzymatic Production of Fidarestat

Optical resolution of an intermediate closely related to 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid was used in the enzymatic production of fidarestat, an aldose reductase inhibitor. This process highlights the compound's potential in the synthesis of pharmaceuticals through biocatalysis, offering a green and efficient method for producing enantiomerically pure compounds (Wei Dongzhi, 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name |

8-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-3-1-2-6-7(10(12)13)4-5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVSTYVIMDWOMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1C(=O)O)C=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |

CAS RN |

1226195-55-6 |

Source

|

| Record name | 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2988654.png)

![N-[[5-(Furan-2-carbonyl)thiophen-2-yl]methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2988662.png)